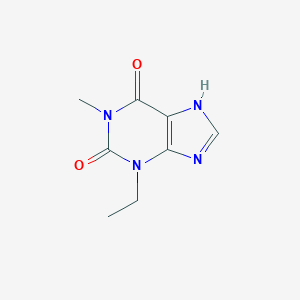

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound known for its presence in various natural sources and its significant biological activities. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources such as cocoa beans, tea leaves, and kola nuts. The process includes solvent extraction, followed by crystallization and purification steps to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various purine derivatives, while substitution reactions can introduce different alkyl or acyl groups into the molecule.

Aplicaciones Científicas De Investigación

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other purine derivatives.

Biology: The compound is studied for its role in cellular processes and its interaction with enzymes.

Medicine: It has potential therapeutic applications due to its biological activities, including its effects on the central nervous system and cardiovascular system.

Industry: The compound is used in the production of pharmaceuticals and as a flavoring agent in food products.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets and pathways. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This elevation in cAMP levels results in various physiological effects, including vasodilation, bronchodilation, and stimulation of the central nervous system.

Comparación Con Compuestos Similares

Similar Compounds

Theobromine: A naturally occurring compound found in cocoa beans, structurally similar but with different methylation patterns.

Caffeine: Another purine derivative with similar stimulant effects but differing in its methylation and ethylation patterns.

Theophylline: A compound used in the treatment of respiratory diseases, structurally similar but with different pharmacological properties.

Uniqueness

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific methylation and ethylation patterns, which confer distinct biological activities and pharmacological properties compared to other purine derivatives.

Actividad Biológica

3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C8H10N4O2, and it is characterized by a unique arrangement of methyl and ethyl groups that influence its biological properties. The synthesis can be achieved through various methods, including the methylation of theobromine using agents like dimethyl sulfate or methyl iodide under basic conditions. Additionally, it can be extracted from natural sources such as cocoa beans and tea leaves, followed by purification processes like crystallization.

The biological activity of this compound primarily involves its role as a phosphodiesterase inhibitor . This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which has several physiological effects:

- Vasodilation : Relaxation of blood vessels.

- Bronchodilation : Opening of airways in the lungs.

- CNS Stimulation : Effects on the central nervous system that may enhance alertness or cognitive function.

In Vitro Studies

Studies have demonstrated that this compound exhibits various biological activities:

- Antioxidant Properties : It has been shown to scavenge free radicals effectively.

- Antimicrobial Activity : Exhibited significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.

Case Studies

A recent investigation evaluated the acute toxicity of several derivatives of purine compounds, including this compound. The study involved administering various doses to white rats to determine the LD50 values. The results indicated a range of toxicity levels among different derivatives, highlighting the importance of structure in determining biological activity .

| Compound | LD50 (mg/kg) | Observations |

|---|---|---|

| Compound 1 | 953 (774-797) | Moderate toxicity |

| Compound 2 | 536 (510-563) | Higher toxicity observed |

| Compound 3 | 752 (733-775) | Moderate toxicity |

| Compound 4 | 687 (682-691) | Lower toxicity observed |

Propiedades

IUPAC Name |

3-ethyl-1-methyl-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-3-12-6-5(9-4-10-6)7(13)11(2)8(12)14/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZUUEGSTBASHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579759 |

Source

|

| Record name | 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125573-05-9 |

Source

|

| Record name | 3-Ethyl-1-methyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.